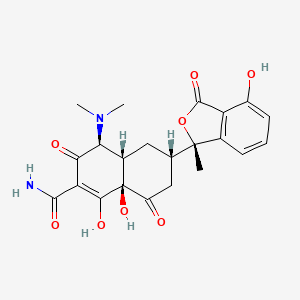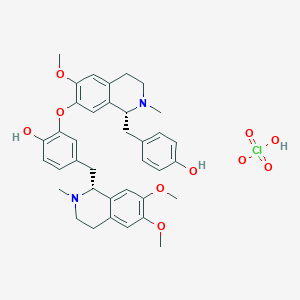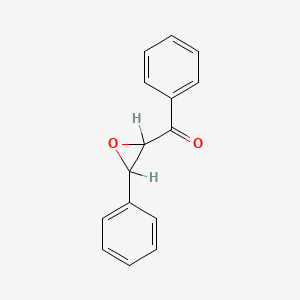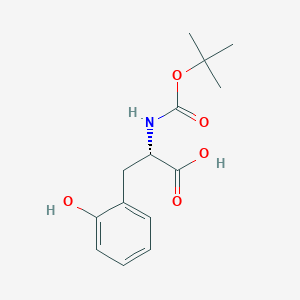![molecular formula C37H50N2O10.C6H8O7 B1142303 (11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 112825-05-5](/img/structure/B1142303.png)
(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Methyllycaconitine Citrate (MLA) is a potent antagonist of α7-containing neuronal nicotinic acetylcholine receptors (nAChRs) with a Ki value of 1.4 nM . The α7 nAChR is a type of nicotinic acetylcholine receptor, prevalent in the nervous system, that plays a key role in transmitting signals in the brain .
Mode of Action
As an antagonist, MLA binds to α7 nAChRs, blocking the action of acetylcholine (ACh), a neurotransmitter that would normally stimulate these receptors . This prevents the normal function of the receptors, thereby inhibiting the transmission of signals .
Biochemical Pathways
The α7 nAChR is part of the cholinergic anti-inflammatory pathway (CAIP), which is important for antagonizing inflammation and treating several diseases . The α7 nAChR is a crucial component of this pathway, and its antagonism by MLA can affect the pathway’s function .
Result of Action
The antagonism of α7 nAChRs by MLA can lead to a variety of cellular effects. For instance, it has been shown to inhibit the decreased cell viability induced by Aβ25-35 . In the context of acute respiratory distress syndrome (ARDS), the antagonism of α7 nAChRs by MLA can affect the secretion of certain cytokines, influence the expression of M1 and M2 macrophage markers, and alter the expression of proteins like Caspase-1 and STAT3 .
Biochemical Analysis
Biochemical Properties
Methyllycaconitine citrate plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of its primary interactions is with the alpha-7 nicotinic acetylcholine receptor, where it acts as a potent and selective antagonist . This interaction inhibits the receptor’s activity, affecting various downstream signaling pathways. Additionally, methyllycaconitine citrate has been shown to interact with other nicotinic receptors, albeit with lower affinity . These interactions are essential for understanding the compound’s pharmacological and toxicological properties.
Cellular Effects
Methyllycaconitine citrate exerts significant effects on various cell types and cellular processes. In K562 erythroleukemia cells, it has been demonstrated to inhibit cell proliferation by decreasing intracellular calcium levels . This inhibition is mediated through its antagonistic action on the alpha-7 nicotinic acetylcholine receptor, which plays a role in calcium signaling and cell proliferation . Furthermore, methyllycaconitine citrate has been shown to influence cell signaling pathways, gene expression, and cellular metabolism, highlighting its broad impact on cellular function .
Molecular Mechanism
The molecular mechanism of action of methyllycaconitine citrate involves its binding to the alpha-7 nicotinic acetylcholine receptor, where it acts as an antagonist . This binding inhibits the receptor’s activity, leading to a decrease in calcium influx and subsequent downstream signaling events . Additionally, methyllycaconitine citrate has been shown to affect other nicotinic receptors, although with lower affinity . The inhibition of these receptors can lead to changes in gene expression and enzyme activity, further elucidating the compound’s molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyllycaconitine citrate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that methyllycaconitine citrate can maintain its activity for extended periods under specific storage conditions . Its effects on cellular function may diminish over time due to degradation and changes in its chemical structure . Long-term studies have demonstrated that methyllycaconitine citrate can have sustained effects on cellular processes, although these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of methyllycaconitine citrate vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit nicotinic acetylcholine receptors without causing significant toxicity . At higher doses, methyllycaconitine citrate can induce toxic effects, including neuromuscular blockade, respiratory failure, and death . These dose-dependent effects highlight the importance of careful dosage management in experimental and therapeutic applications .
Metabolic Pathways
Methyllycaconitine citrate is involved in several metabolic pathways, including the polyol pathway . Inhibition of the alpha-7 nicotinic acetylcholine receptor by methyllycaconitine citrate has been shown to promote cell pyroptosis by triggering the polyol pathway in cervical cancer cells . This pathway involves the conversion of glucose to sorbitol and fructose, which can affect cellular metabolism and energy production . Understanding the metabolic pathways influenced by methyllycaconitine citrate is essential for elucidating its broader biological effects.
Transport and Distribution
The transport and distribution of methyllycaconitine citrate within cells and tissues are critical for its biological activity . The compound is known to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . In particular, sodium-coupled transporters play a significant role in the transport of methyllycaconitine citrate, affecting its localization and accumulation within cells . These transport mechanisms are essential for understanding the compound’s pharmacokinetics and distribution in biological systems.
Subcellular Localization
Methyllycaconitine citrate exhibits specific subcellular localization patterns that influence its activity and function . The compound is primarily localized to the cell membrane, where it interacts with nicotinic acetylcholine receptors . Additionally, methyllycaconitine citrate can be found in other cellular compartments, including the cytoplasm and nucleus, where it may exert additional effects on cellular processes . Understanding the subcellular localization of methyllycaconitine citrate is crucial for elucidating its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyllycaconitine citrate is typically isolated from the seeds of Delphinium species through long-column chromatography . The seeds are processed to extract the compound, which is then stabilized by crystallization as the citrate salt .
Industrial Production Methods: The industrial production of methyllycaconitine citrate involves the extraction of the compound from Delphinium ajacis seeds, followed by purification and stabilization . The process ensures high purity and consistency, making the compound suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Methyllycaconitine citrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur, particularly involving the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution can introduce new functional groups into the molecule .
Scientific Research Applications
Methyllycaconitine citrate has a wide range of scientific research applications:
Neuropharmacology: It is used as a selective antagonist for α7 neuronal nicotinic acetylcholine receptors, aiding in the study of neurological disorders.
Inflammatory Response Studies: The compound is used to study its effects on inflammatory responses in various models.
Toxicology: Research on its toxic effects helps understand the mechanisms of toxicity in animals.
Therapeutic Research: Potential therapeutic applications include the treatment of spastic paralysis and other neurological conditions.
Comparison with Similar Compounds
Lycaconitine: Another norditerpenoid alkaloid with similar antagonistic effects on nicotinic acetylcholine receptors.
Delphinine: A related compound found in Delphinium species with similar toxic properties.
Uniqueness: Methyllycaconitine citrate is unique due to its high potency and selectivity for α7 neuronal nicotinic acetylcholine receptors . Its ability to cross the blood-brain barrier and its specific antagonistic action make it a valuable tool in neuropharmacological research .
Properties
IUPAC Name |
(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H50N2O10.C6H8O7/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBLZNJHDLEWPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N2O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
874.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does MLA interact with α7nAChR?
A1: MLA binds competitively to the agonist binding site on the α7nAChR, preventing the binding of endogenous agonists like acetylcholine and exogenous agonists like nicotine. [, , , , , , , ] This competitive antagonism inhibits the activation of the receptor and its downstream signaling cascades.
Q2: What are the downstream effects of MLA's antagonism of α7nAChR?
A2: The downstream effects are diverse and depend on the specific cell type and physiological context. Some key effects observed in the provided research include:
- Inhibition of neuronal signaling: MLA can inhibit the excitatory effects of nicotine on neurons, influencing neurotransmission and synaptic plasticity. [, , ]
- Modulation of inflammation: MLA can influence inflammatory responses by modulating the cholinergic anti-inflammatory pathway, impacting cytokine release and immune cell activity. [, , , , , , , , , ]
- Impact on cell proliferation and migration: MLA can affect cell proliferation and migration in various cell types, including cancer cells, potentially influencing tumor development and progression. [, ]
- Influence on learning and memory: MLA can impact learning and memory processes by modulating cholinergic signaling in brain regions involved in cognition. [, ]
Q3: What is the molecular formula and weight of MLA?
A3: The molecular formula of MLA is C39H54N2O11, and its molecular weight is 726.86 g/mol.
Q4: Is there information about MLA's material compatibility, stability, or catalytic properties in the provided research?
A4: The provided research primarily focuses on the pharmacological effects of MLA and its interaction with α7nAChR. Information regarding material compatibility, stability under various conditions, or potential catalytic properties is not extensively discussed.
Q5: Has computational chemistry been employed to study MLA?
A5: While the provided research doesn't delve into specific computational studies on MLA, it mentions structure-activity relationship (SAR) studies. [, , ] These studies investigate how modifications to the chemical structure of MLA and related compounds affect their binding affinity, potency, and selectivity for α7nAChR.
Q6: What information is available regarding SHE regulations, PK/PD, and in vitro/vivo efficacy of MLA?
A6: The provided research focuses on the scientific mechanisms of action and biological effects of MLA, with limited emphasis on regulatory aspects, detailed pharmacokinetic/pharmacodynamic profiles, or extensive clinical trial data.
Q7: Is there information about MLA resistance, toxicology, drug delivery strategies, or related biomarkers in the research?
A7: The research primarily investigates the acute effects of MLA. Information regarding the development of resistance, long-term toxicity profiles, specific drug delivery strategies targeting α7nAChR, or biomarkers for monitoring MLA's effects is not extensively discussed.
Q8: What analytical methods are used to study MLA, and is there information about its quality control, immunogenicity, or drug interactions?
A8: While the research doesn't detail specific analytical methods for MLA quantification, techniques like ELISA and Western Blotting are mentioned for studying its downstream effects. [, , ] Information regarding quality control measures, MLA's potential immunogenicity, or its interactions with drug transporters and metabolizing enzymes is limited in the provided research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






